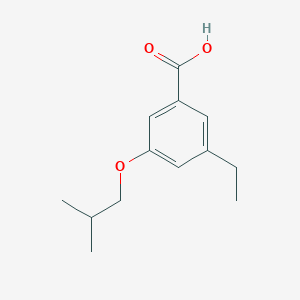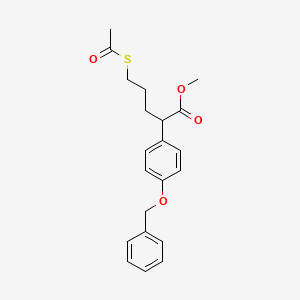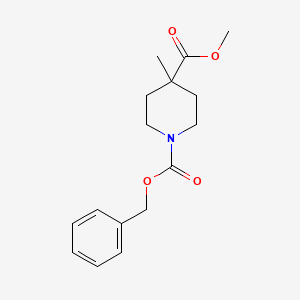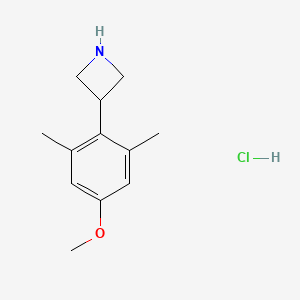![molecular formula C14H20Cl2N4 B13718848 1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride, also known by its MDL number MFCD32690974, is a compound with a molecular formula of C14H20Cl2N4 and a molecular weight of 315.24 . This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the vinyl groups and the butyl linker. The final step involves the formation of the chloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Applications De Recherche Scientifique
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research on this compound includes its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The imidazole rings in the compound play a crucial role in its binding affinity and specificity. The vinyl groups and butyl linker contribute to the overall stability and solubility of the compound, enhancing its effectiveness in biological systems .
Comparaison Avec Des Composés Similaires
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride can be compared with other imidazole-based compounds, such as:
1-Vinylimidazole: Similar in structure but lacks the butyl linker and additional imidazole ring.
3-Vinyl-1H-imidazol-3-ium chloride: Contains a single imidazole ring and vinyl group, making it less complex than MFCD32690974.
1-Butyl-3-methylimidazolium chloride: Features a butyl group but lacks the vinyl groups and additional imidazole ring.
The uniqueness of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride lies in its dual imidazole rings and vinyl groups, which provide enhanced reactivity and versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C14H20Cl2N4 |
|---|---|
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dichloride |
InChI |
InChI=1S/C14H20N4.2ClH/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;;/h3-4,9-14H,1-2,5-8H2;2*1H/q+2;;/p-2 |
Clé InChI |
DNTNWGLKOASMKX-UHFFFAOYSA-L |
SMILES canonique |
C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)
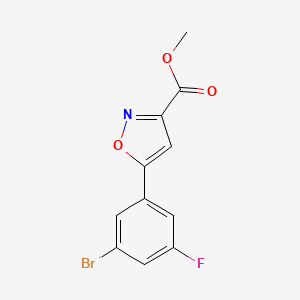
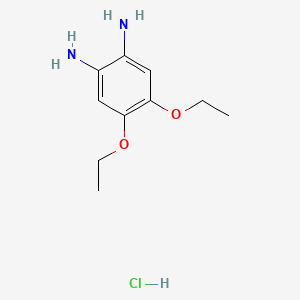
![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
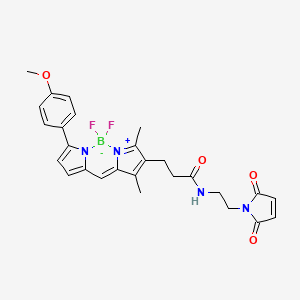
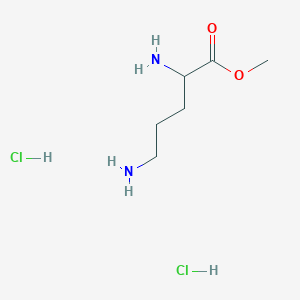
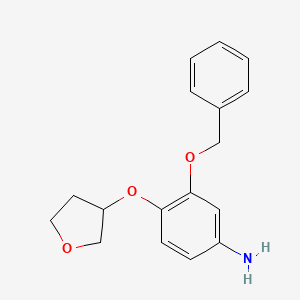
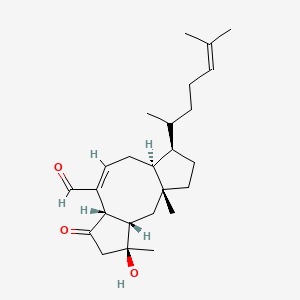
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)

